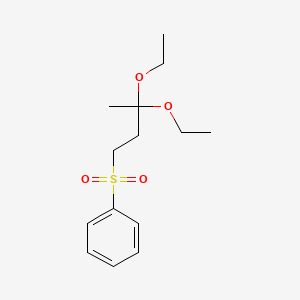
(3,3-Diethoxybutane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diethoxybutane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a 3,3-diethoxybutane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxybutane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the 3,3-diethoxybutane group. One common method is:
Sulfonation of Benzene: Benzene is treated with sulfur trioxide (SO₃) in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form benzenesulfonic acid.
Formation of this compound: The benzenesulfonic acid is then reacted with 3,3-diethoxybutane under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Diethoxybutane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3,3-Diethoxybutane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Diethoxybutane-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The benzene ring provides a stable aromatic framework, while the 3,3-diethoxybutane moiety can undergo further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl-substituted benzene compound.
3,3-Diethoxybutane: A compound with a similar 3,3-diethoxybutane moiety but lacking the benzene ring.
Sulfonylbenzene derivatives: Various compounds with different substituents on the benzene ring.
Uniqueness
(3,3-Diethoxybutane-1-sulfonyl)benzene is unique due to the combination of the sulfonyl group, benzene ring, and 3,3-diethoxybutane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
88133-40-8 |
|---|---|
Formule moléculaire |
C14H22O4S |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
3,3-diethoxybutylsulfonylbenzene |
InChI |
InChI=1S/C14H22O4S/c1-4-17-14(3,18-5-2)11-12-19(15,16)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Clé InChI |
AQGHFNFBQWRBIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(CCS(=O)(=O)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
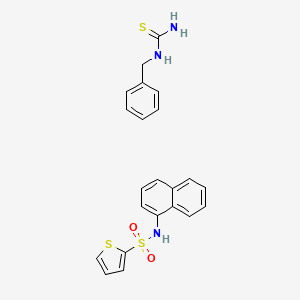
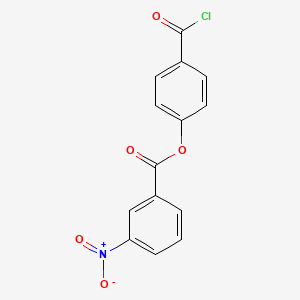
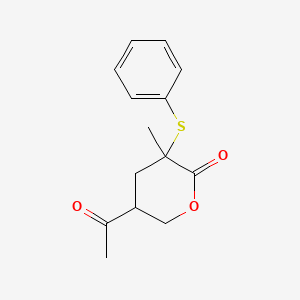
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
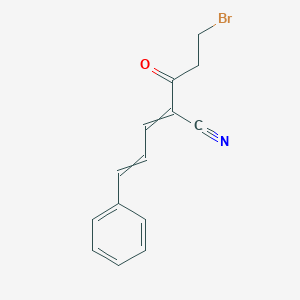
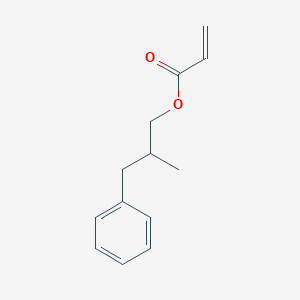

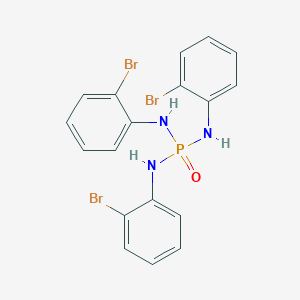
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)
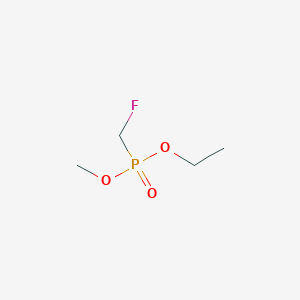
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)

![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
